N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the oxadiazole ring and the fluorobenzyl moiety, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Benzamides
This compound is a type of benzamide . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities, including antipsychotic and antiemetic effects.
Fluorobenzyl group
The presence of a fluorobenzyl group could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes, such as the blood-brain barrier.
Oxadiazoles
The compound also contains an oxadiazole ring . Oxadiazoles are heterocyclic compounds that have been found in a variety of pharmacologically active compounds and are known for their wide range of biological activities.
Amino acids and amides
The compound contains an amino acid derivative, specifically an amide . Amides have a wide range of biological activities and are a key component of many drugs and natural bioactive compounds.
Preparation Methods
The synthesis of N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorobenzylamine.
Coupling with benzamide: The final step involves the coupling of the oxadiazole intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or the carbonyl group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar compounds to N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide include:
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares the benzamide core but has different substituents, leading to distinct chemical properties and applications.
4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide: Another benzamide derivative with a morpholine ring, used in different research contexts.
Properties
IUPAC Name |
N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c20-15-8-6-13(7-9-15)10-21-16(25)12-28-19-24-23-17(27-19)11-22-18(26)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGUNNXCMPAPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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